2-(Cyclopropylethynyl)phenol
Description
2-(Cyclopropylethynyl)phenol (chemical structure: C₆H₅–O–C≡C–C₃H₅) is a phenolic compound characterized by a cyclopropylethynyl substituent at the ortho position of the phenol ring. Its synthesis involves a two-step process: (1) Pd-catalyzed coupling of cyclopropylethyne with iodophenol derivatives to form a protected intermediate (e.g., 2-(cyclopropylethynyl)phenyl acetate), followed by (2) base-mediated hydrolysis (e.g., using Cs₂CO₃ in THF/MeOH) to yield the final phenol product . Key spectroscopic data include:
- ¹H NMR: Aromatic protons appear as doublets at δ 6.8–7.4 ppm, while cyclopropane protons resonate as multiplets at δ 0.6–1.2 ppm .
- ¹³C NMR: The sp-hybridized carbons of the ethynyl group are observed at δ 80–90 ppm, and the cyclopropane carbons at δ 6–12 ppm .
- IR: Stretching vibrations for the phenolic O–H bond (~3400 cm⁻¹) and C≡C bond (~2100 cm⁻¹) .
The compound is typically isolated as a light-yellow oil, with moderate stability under inert conditions . Its reactivity is influenced by the electron-withdrawing ethynyl group, which enhances the acidity of the phenolic O–H (pKa ~9.5, estimated from analogs) .
Properties
Molecular Formula |
C11H10O |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(2-cyclopropylethynyl)phenol |
InChI |
InChI=1S/C11H10O/c12-11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,9,12H,5-6H2 |
InChI Key |
NZORTSFBTOGHKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C#CC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylethynyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and cyclopropylacetylene.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.
Procedure: The phenol is deprotonated by the base to form the phenoxide ion, which then undergoes a nucleophilic substitution reaction with cyclopropylacetylene to form the desired product.
Industrial Production Methods: While specific industrial methods for the large-scale production of 2-(Cyclopropylethynyl)phenol are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylethynyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopropylethylphenol.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Cyclopropylethylphenol.
Substitution: Halogenated or nitrated derivatives of 2-(Cyclopropylethynyl)phenol.
Scientific Research Applications
2-(Cyclopropylethynyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylethynyl)phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The compound may participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects: The cyclopropylethynyl group in 2-(Cyclopropylethynyl)phenol introduces ring strain (cyclopropane) and electron-withdrawing character, contrasting with the less strained 4-methylpentynyl group in 2-(4-Methylpent-1-yn-1-yl)phenol .
- Reactivity: The para-chloro substituent in 4-chloro-2-(phenylethynyl)phenol lowers solubility (solid vs. oil) and enhances electrophilic aromatic substitution resistance .
- Synthetic Efficiency : Pd-catalyzed methods for cyclopropylethynyl derivatives achieve higher yields (70–75%) compared to CuI/PdCl₂-mediated couplings (60–65%) due to reduced side reactions .
Reactivity and Functional Group Comparisons
Ethynyl vs. Thioethynyl Groups
- 2-(Cyclopropylethynyl)phenol undergoes Sonogashira coupling with aryl halides, leveraging the ethynyl group’s π-electron density for cross-coupling .
- 2-((Cyclopropylethynyl)thio)cyclohexyl 2-iodobenzoate () replaces the phenolic O–H with a thioether (–S–), enabling nucleophilic substitution at sulfur but reducing hydrogen-bonding capacity .
Phenolic vs. Esterified Derivatives
- 2-(Cyclopropylethynyl)phenyl acetate (intermediate) shows reduced acidity (pKa ~12–13) compared to the free phenol (pKa ~9.5) due to ester protection of the O–H group .
- Hydrolysis rates for acetate-protected derivatives vary: cyclopropylethynyl analogs hydrolyze faster (30 minutes) than bulkier tert-butyl esters (>2 hours) under similar conditions .
Stability and Commercial Availability
- 2-(Cyclopropylethynyl)phenol derivatives are discontinued commercially (), likely due to challenges in long-term storage (oil form) and sensitivity to oxidation .
- Analogs like 4-cyclopropylphenol (CAS 10292-61-2) are more stable (solid, mp 45–47°C) but lack the ethynyl group’s reactivity .
Biological Activity
2-(Cyclopropylethynyl)phenol is a phenolic compound that has garnered attention in scientific research due to its diverse biological activities. This compound is characterized by a cyclopropylethynyl group attached to a phenolic structure, which influences its interaction with biological systems. This article delves into the biological activity of 2-(Cyclopropylethynyl)phenol, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C11H10
- Molecular Weight : 158.20 g/mol
- IUPAC Name : 2-(Cyclopropylethynyl)phenol
- CAS Number : Not specified in the sources.
The biological activity of 2-(Cyclopropylethynyl)phenol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways and influence metabolic processes through:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Binding : The compound may bind to receptors, affecting their activity and downstream signaling cascades.
Biological Activities
Research indicates that 2-(Cyclopropylethynyl)phenol exhibits several notable biological activities:
- Antioxidant Activity : Like many phenolic compounds, it may possess antioxidant properties that help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation, which is crucial in various chronic diseases.
- Antitumor Potential : Preliminary studies suggest that it may have anticancer properties, although further research is necessary to elucidate the mechanisms involved.
Case Studies and Research Findings
-
Antitumor Activity
- A study investigated the effects of 2-(Cyclopropylethynyl)phenol on cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Properties
- Another research effort focused on the anti-inflammatory effects of this compound in animal models. Administration of 2-(Cyclopropylethynyl)phenol resulted in decreased levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory conditions.
-
Bioavailability Studies
- Investigations into the bioavailability of phenolic compounds revealed that structural modifications, such as those present in 2-(Cyclopropylethynyl)phenol, significantly affect absorption and metabolism. This highlights the importance of formulation strategies to enhance its therapeutic efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-(Cyclopropylethynyl)phenol | C11H10 | Antioxidant, Anti-inflammatory, Antitumor |
| Resveratrol | C14H12O3 | Antioxidant, Cardioprotective |
| Curcumin | C21H20O6 | Anti-inflammatory, Antitumor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
